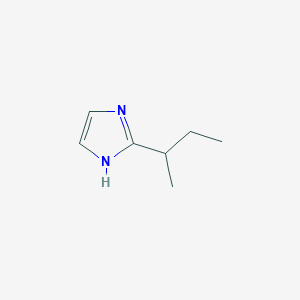

2-(sec-Butyl)-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

61893-06-9 |

|---|---|

Molecular Formula |

C7H12N2 |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-butan-2-yl-1H-imidazole |

InChI |

InChI=1S/C7H12N2/c1-3-6(2)7-8-4-5-9-7/h4-6H,3H2,1-2H3,(H,8,9) |

InChI Key |

XFDFELYDTUQBDS-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=NC=CN1 |

Canonical SMILES |

CCC(C)C1=NC=CN1 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 2 Sec Butyl 1h Imidazole

Electrophilic Substitution Reactions on the Imidazole (B134444) Ring

Electrophilic substitution on the 2-(sec-Butyl)-1H-imidazole ring primarily occurs at the C4 and C5 positions. The imidazole ring is considered electron-rich, which facilitates these reactions, often under milder conditions than those required for benzene. firsthope.co.in The C5 position is generally the most reactive site for electrophilic attack due to its higher electron density. nih.gov The C4 position is less reactive, and substitution at the C2 position is rare due to the presence of the sec-butyl group and the position's relative electron deficiency. nih.gov

Regioselectivity and Mechanism of Halogenation at C4 and C5 Positions

Halogenation of 2-alkyl-imidazoles proceeds readily, typically yielding substitution at the C4 and/or C5 positions. The reaction's regioselectivity is dependent on the reaction conditions and the halogenating agent used.

Mechanism : The mechanism is a typical electrophilic aromatic substitution. The electrophilic halogen (X⁺) is attacked by the electron-rich imidazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the halogenated product. uobabylon.edu.iq The initial attack is favored at C5, as the resulting intermediate is more stable. Under more forcing conditions, di- and tri-halogenation can occur.

Research Findings :

Bromination : Imidazole and its alkyl derivatives are readily brominated, often with bromine in an aqueous or organic solvent. uobabylon.edu.iqslideshare.net Depending on the stoichiometry, mono-, di-, or tri-brominated products can be formed. For this compound, initial bromination is expected at the C5 position.

Iodination : Iodination can be achieved using iodine in an alkaline solution. uobabylon.edu.iq Similar to bromination, substitution occurs preferentially at the electron-rich C5 position.

| Reagent | Typical Conditions | Expected Major Product(s) for this compound |

| Br₂/CHCl₃ | Room Temperature | 5-Bromo-2-(sec-butyl)-1H-imidazole |

| 3 Br₂ (excess) | Room Temperature | 4,5-Dibromo-2-(sec-butyl)-1H-imidazole |

| I₂/NaOH(aq) | Room Temperature | 5-Iodo-2-(sec-butyl)-1H-imidazole |

Nitration and Sulfonation Patterns

Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively, onto the imidazole ring. libretexts.orglibretexts.org

Nitration : Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (nitrating mixture), which generates the highly electrophilic nitronium ion (NO₂⁺). google.commasterorganicchemistry.com For 2-alkyl-imidazoles, the reaction leads to the formation of 4-nitro or 5-nitro derivatives. firsthope.co.inslideshare.net The sec-butyl group at C2 does not significantly hinder attack at the C4 and C5 positions.

Sulfonation : Sulfonation is achieved by treating the imidazole with fuming sulfuric acid (H₂SO₄/SO₃). uobabylon.edu.iq This reaction is reversible, a property that can be exploited in synthesis. libretexts.org The substitution pattern mirrors that of nitration, with the sulfonic acid group being introduced at the C4 or C5 position.

| Reaction | Reagent | Typical Conditions | Expected Product(s) for this compound |

| Nitration | HNO₃ / H₂SO₄ | 0-25 °C | 2-(sec-Butyl)-4-nitro-1H-imidazole & 2-(sec-Butyl)-5-nitro-1H-imidazole |

| Sulfonation | Fuming H₂SO₄ (Oleum) | 100 °C | This compound-4-sulfonic acid & this compound-5-sulfonic acid |

Acylation and Alkylation Reactions on Carbon Atoms of the Imidazole Ring

Direct Friedel-Crafts acylation and alkylation on the carbon atoms of the imidazole ring are generally challenging. firsthope.co.innih.gov The pyridine-like nitrogen atom readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. google.com

Alternative Methods : To achieve C-acylation or C-alkylation, alternative strategies are employed, most commonly involving a directed metalation approach. researchgate.net

Deprotonation (Lithiation) : The imidazole ring is first deprotonated using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). While the N-H proton is the most acidic, deprotonation at a carbon atom can be achieved. The C2 proton is the most acidic C-H bond in the imidazole ring, but since this position is substituted in this compound, deprotonation will occur at the next most acidic position, C5. nih.gov

Reaction with Electrophile : The resulting lithiated intermediate (a potent nucleophile) is then treated with an appropriate electrophile, such as an alkyl halide for alkylation or an acyl chloride for acylation, to form a new carbon-carbon bond regioselectively at the C5 position. rawdatalibrary.net

| Reaction | Step 1 Reagent | Step 2 Electrophile | Expected Product |

| C5-Alkylation | n-BuLi / THF | R-X (e.g., CH₃I) | 2-(sec-Butyl)-5-alkyl-1H-imidazole |

| C5-Acylation | n-BuLi / THF | R-COCl (e.g., CH₃COCl) | (2-(sec-Butyl)-1H-imidazol-5-yl)(phenyl)methanone |

Nucleophilic Substitution Reactions at the C2-Position (Activated Systems)

The imidazole ring is electron-rich and generally resistant to nucleophilic substitution. Such reactions are uncommon unless the ring is "activated" by the presence of strong electron-withdrawing groups or contains a good leaving group at the target position. firsthope.co.inaskfilo.com

The C2 position is particularly relevant due to the acidity of the C2-H bond, which is the most acidic C-H bond on the imidazole ring. nih.gov However, in this compound, this position is already substituted. Therefore, nucleophilic substitution would require the displacement of a leaving group from an appropriately derivatized molecule.

A more common reaction involving the C2 position is not substitution on the ring by a nucleophile, but rather the imidazole acting as a nucleophile after deprotonation. Deprotonation of a 2-unsubstituted imidazole at C2 creates a potent nucleophilic carbon which can attack various electrophiles. nih.gov For systems where a leaving group (e.g., a halide) is present at C2, direct displacement by a strong nucleophile can occur, though this is less common than electrophilic substitution pathways. researchgate.net

N-Alkylation and N-Acylation Reactions on the Imidazole Nitrogen Atoms

The nitrogen atoms in the imidazole ring are nucleophilic, making N-alkylation and N-acylation common and synthetically useful reactions. nih.govbeilstein-journals.org For an unsymmetrically substituted imidazole like this compound, alkylation or acylation can potentially occur at either the N1 or N3 position, leading to a mixture of regioisomers. reddit.comotago.ac.nz

Regioselectivity : The outcome of the reaction is influenced by several factors:

Steric Hindrance : The sec-butyl group at the C2 position creates significant steric bulk. Consequently, attack by an electrophile (alkyl or acyl group) is more likely to occur at the less sterically hindered N1 nitrogen. otago.ac.nz

Reaction Conditions : The choice of base, solvent, and alkylating/acylating agent can influence the ratio of N1 to N3 products. beilstein-journals.org For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the thermodynamically more stable product. d-nb.info

N-Alkylation : This is typically achieved by reacting the imidazole with an alkyl halide (e.g., butyl bromide) in the presence of a base. researchgate.netciac.jl.cnN-Acylation : This reaction is performed using an acylating agent like an acyl chloride or anhydride. nih.govkyoto-u.ac.jp N-acyl imidazoles are often more reactive than typical amides and can serve as acyl transfer agents. nih.gov

| Reaction | Reagent | Base/Solvent | Expected Major Product |

| N-Alkylation | 1-Bromobutane | K₂CO₃ / Toluene | 1-Butyl-2-(sec-butyl)-1H-imidazole |

| N-Alkylation | Benzyl bromide | NaH / THF | 1-Benzyl-2-(sec-butyl)-1H-imidazole |

| N-Acylation | Acetyl chloride | Triethylamine / CH₂Cl₂ | 1-Acetyl-2-(sec-butyl)-1H-imidazole |

Oxidation and Reduction Chemistry of the Imidazole Ring and the sec-Butyl Side Chain

Imidazole Ring : The imidazole ring is an aromatic system and is generally resistant to both oxidation and reduction.

Oxidation : Strong oxidizing agents under harsh conditions can lead to ring cleavage rather than simple oxidation. However, certain substituted imidazoles can undergo photo-oxidation reactions. rsc.org

Reduction : The aromatic imidazole ring is difficult to reduce. Catalytic hydrogenation under conditions that would reduce a typical double bond will leave the imidazole ring intact. Reduction to an imidazoline (B1206853) or imidazolindine requires forcing conditions or specific reagents like sodium borohydride in the presence of a protic solvent, which may lead to ring opening. stackexchange.comacs.org

sec-Butyl Side Chain :

Oxidation : The carbon atom of the sec-butyl group attached to the imidazole ring is analogous to a benzylic carbon. This position is activated towards oxidation. Treatment with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), is expected to oxidize the side chain. libretexts.orglibretexts.org This typically cleaves the rest of the alkyl chain, resulting in a carboxylic acid at the C2 position, provided there is at least one hydrogen on the carbon attached to the ring. libretexts.org

Reduction : The sec-butyl group is a saturated alkyl chain and is inert to most reducing agents, especially under conditions that would not also reduce the imidazole ring itself.

| Substrate Moiety | Reaction | Reagent | Expected Outcome |

| Imidazole Ring | Reduction | H₂ / Pd/C | No reaction |

| Imidazole Ring | Oxidation | KMnO₄ (harsh) | Ring degradation |

| sec-Butyl Side Chain | Oxidation | KMnO₄, heat | 2-Carboxy-1H-imidazole |

| sec-Butyl Side Chain | Reduction | NaBH₄ | No reaction |

Reactions Involving the sec-Butyl Side Chain: Functionalization and Transformation

The sec-butyl side chain of this compound presents a site for various chemical transformations, offering pathways to synthesize a range of functionalized derivatives. The reactivity of this alkyl substituent is significantly influenced by the adjacent imidazole ring, which can activate the C-H bonds on the carbon atom connected to the ring, a position analogous to the benzylic position in alkylbenzenes.

Oxidation Reactions

The C-H bond at the carbon atom of the sec-butyl group directly attached to the imidazole ring is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, analogies can be drawn from the oxidation of other alkyl-substituted aromatic and heterocyclic compounds. Strong oxidizing agents like potassium permanganate (KMnO₄) are known to oxidize alkyl side chains of aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. This reaction proceeds through a radical mechanism at the benzylic position. Given that the carbon of the sec-butyl group attached to the imidazole ring has a hydrogen atom, it is plausible that under vigorous oxidation conditions, this group could be cleaved to yield 1H-imidazole-2-carboxylic acid.

Milder and more selective oxidation conditions can potentially lead to the formation of a ketone, 2-(1-methyl-2-oxopropyl)-1H-imidazole, or the corresponding tertiary alcohol, 2-(1-hydroxy-1-methylpropyl)-1H-imidazole. The selective oxidation of benzylic C-H bonds to benzylic alcohols is a known challenge due to the potential for over-oxidation to ketones or carboxylic acids. However, specific catalytic systems, including some copper-based catalysts, have been developed for the selective oxidation of benzylic C-H bonds.

| Reactant | Reagent/Catalyst | Product | Notes |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 1H-Imidazole-2-carboxylic acid | Analogous to the oxidation of alkylbenzenes. The sec-butyl group is cleaved. |

| This compound | Selective Oxidizing Agent | 2-(1-Methyl-2-oxopropyl)-1H-imidazole | Oxidation of the secondary carbon of the sec-butyl group. |

| This compound | Selective Hydroxylation Catalyst | 2-(1-Hydroxy-1-methylpropyl)-1H-imidazole | Formation of a tertiary alcohol at the benzylic-like position. |

Halogenation Reactions

Free-radical halogenation is a common method for the functionalization of alkyl side chains on aromatic rings. This type of reaction, typically initiated by UV light or a radical initiator, shows a preference for substitution at the benzylic position due to the resonance stabilization of the resulting benzylic radical. In the case of this compound, the hydrogen atom on the carbon adjacent to the imidazole ring is expected to be the most susceptible to abstraction by a halogen radical.

Reagents such as N-bromosuccinimide (NBS) are often used for selective benzylic bromination, as they provide a low concentration of bromine radicals, which favors substitution over addition reactions. The reaction of this compound with NBS would likely yield 2-(1-bromo-1-methylpropyl)-1H-imidazole as the major product. Subsequent reactions, such as elimination or nucleophilic substitution, could then be performed on this halogenated derivative to introduce further functionality.

| Reactant | Reagent | Product | Reaction Type |

| This compound | NBS, Radical Initiator | 2-(1-Bromo-1-methylpropyl)-1H-imidazole | Free-Radical Halogenation |

| This compound | Cl₂, UV light | 2-(1-Chloro-1-methylpropyl)-1H-imidazole and other isomers | Free-Radical Halogenation |

C-H Activation and Other Transformations

Modern synthetic methods involving transition-metal-catalyzed C-H activation offer powerful tools for the direct functionalization of otherwise inert C-H bonds. While specific applications to the sec-butyl side chain of this compound are not widely reported, the principles of C-H activation could be applied to introduce a variety of functional groups. Catalytic systems, often based on palladium, rhodium, or iridium, can direct the functionalization to specific C-H bonds, including those on alkyl chains. Such transformations could lead to the introduction of aryl, alkyl, or other functional groups at the secondary carbons of the sec-butyl side chain, providing access to a diverse array of novel imidazole derivatives.

Advanced Spectroscopic and Computational Analysis of 2 Sec Butyl 1h Imidazole

Vibrational Spectroscopy for Detailed Structural Features (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational energy states of a molecule. nih.gov For 2-(sec-Butyl)-1H-imidazole, these spectra are characterized by distinct bands corresponding to the vibrations of the imidazole (B134444) ring and the sec-butyl substituent.

The IR spectrum is particularly sensitive to polar functional groups. A prominent feature is a broad absorption band in the 3200–2800 cm⁻¹ region, which is characteristic of the N-H stretching vibration of the imidazole ring. The broadening of this peak is indicative of intermolecular hydrogen bonding (N-H···N) in the condensed phase, a common feature in imidazole-containing structures. researchgate.net The C-H stretching vibrations of the aromatic imidazole ring typically appear in the 3150–3000 cm⁻¹ range. mdpi.com Aliphatic C-H stretching vibrations from the sec-butyl group are observed between 3000 and 2850 cm⁻¹. orientjchem.org

The fingerprint region (below 1600 cm⁻¹) contains a wealth of structural information. Vibrations corresponding to C=N and C=C stretching of the imidazole ring are expected in the 1600–1450 cm⁻¹ region. In-plane N-H bending vibrations can also be found in this vicinity. The bending vibrations (scissoring, wagging, twisting) of the CH₂, and CH₃ groups of the sec-butyl substituent give rise to characteristic bands in the 1470–1365 cm⁻¹ range.

Raman spectroscopy, which relies on changes in polarizability, complements IR spectroscopy. Non-polar bonds, such as the C-C bonds within the sec-butyl group and the symmetric stretching modes of the imidazole ring, often produce strong signals in the Raman spectrum. westmont.edu

Table 1: Predicted Vibrational Modes for this compound This table is generated based on characteristic vibrational frequencies for imidazole and alkyl functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |

| N-H Stretch | 3200–2800 (broad) | IR |

| Aromatic C-H Stretch | 3150–3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000–2850 | IR, Raman |

| C=N / C=C Ring Stretch | 1600–1450 | IR, Raman |

| CH₃ / CH₂ Bending | 1470–1365 | IR |

| N-H In-plane Bend | ~1550 | IR |

| Ring Breathing Modes | 1300-1000 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution.

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework. Due to rapid proton exchange between the two nitrogen atoms (tautomerism), the imidazole ring is effectively symmetric on the NMR timescale. This results in the chemical equivalence of the H-4 and H-5 protons, as well as the C-4 and C-5 carbons.

In the ¹H NMR spectrum, the protons on the imidazole ring (H-4 and H-5) are expected to appear as a single signal in the aromatic region, typically around δ 7.0-7.5 ppm. The sec-butyl group gives rise to a more complex set of signals in the aliphatic region. The methine proton (-CH-) adjacent to the imidazole ring would appear as a multiplet. The methylene (B1212753) protons (-CH₂-) would be diastereotopic due to the adjacent chiral center, potentially appearing as a complex multiplet. The two methyl groups (-CH₃) would also produce distinct signals, likely a triplet for the terminal methyl and a doublet for the methyl adjacent to the chiral center.

The ¹³C NMR spectrum shows distinct signals for each carbon environment. The C-2 carbon, attached to the sec-butyl group, is expected to resonate significantly downfield, typically in the δ 145-155 ppm range. The equivalent C-4 and C-5 carbons of the imidazole ring would appear around δ 120-125 ppm. sapub.org The carbons of the sec-butyl group would be found in the upfield region (δ 10-40 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on data from imidazole and the known substituent effects of alkyl groups. bmrb.io

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~150 |

| C4 / C5 | ~7.1 | ~122 |

| N-H | Broad, variable | - |

| sec-Butyl CH | Multiplet, ~3.0 | ~35 |

| sec-Butyl CH₂ | Multiplet, ~1.7 | ~30 |

| sec-Butyl CH₃ (doublet) | Doublet, ~1.3 | ~20 |

| sec-Butyl CH₃ (triplet) | Triplet, ~0.9 | ~12 |

The sec-butyl group contains a chiral center, making this compound a chiral molecule. Advanced NMR techniques can be employed to probe the stereochemistry and conformation of this group. Techniques based on the Nuclear Overhauser Effect (NOE), such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space proximity between protons. An NOE experiment could reveal the preferred rotational conformation (rotamer) of the sec-butyl group relative to the plane of the imidazole ring by identifying correlations between the sec-butyl protons and the ring protons (H-4/H-5). wordpress.com For enantiomeric resolution and analysis, chiral solvating agents or chiral lanthanide shift reagents can be used to induce diastereomeric interactions, leading to the separation of signals for the R and S enantiomers in the NMR spectrum.

Imidazole and its derivatives exhibit annular tautomerism, which involves the migration of a proton between the two ring nitrogen atoms. nih.gov For this compound, the two possible tautomers are degenerate, meaning they are identical structures.

In solution at room temperature, the proton exchange between the N-1 and N-3 positions is typically very fast on the NMR timescale. mdpi.com This rapid exchange leads to an averaged spectrum where positions 4 and 5 are equivalent. Consequently, a single resonance is observed for the H-4/H-5 protons and a single resonance for the C-4/C-5 carbons. In some cases, particularly at low temperatures, this exchange can be slowed, potentially leading to the broadening or decoalescence of these signals. The study of ¹³C chemical shifts, especially the difference between C-4 and C-5, is a powerful tool for analyzing tautomeric equilibria in non-symmetrically substituted imidazoles. researchgate.net

The electronic nature of substituents has a predictable effect on NMR chemical shifts. The sec-butyl group at the C-2 position is an electron-donating alkyl group. This donating effect increases the electron density at the C-2 carbon, but its effect on the ring protons is more complex. Compared to unsubstituted imidazole, where the C-2 proton is significantly downfield (δ ~8.1 ppm), the alkyl substitution removes this signal and influences the nearby ring carbons. bmrb.io Studies on 2-alkyl-benzimidazoles have shown that the 2-alkyl group shifts the C-2 signal to a higher frequency (downfield) compared to the unsubstituted parent compound. mdpi.com

The chemical environment, particularly the solvent, can also influence chemical shifts. Polar, protic solvents can engage in hydrogen bonding with the imidazole nitrogens, affecting the tautomeric equilibrium and the chemical shift of the N-H proton. Solvent polarity can also induce small changes in the chemical shifts of the ring protons and carbons. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be reliably predicted based on extensive crystallographic data for other 2-substituted imidazoles and benzimidazoles. researchgate.netresearchgate.net X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. nih.govproteopedia.org

The imidazole ring is expected to be planar. researchgate.net In the solid state, the dominant intermolecular interaction would be strong N-H···N hydrogen bonds. These bonds link individual molecules into infinite chains or other supramolecular assemblies. This hydrogen bonding is a key feature that dictates the crystal packing and influences the physical properties of the compound, such as its melting point. The sec-butyl group, being conformationally flexible, might exhibit rotational disorder within the crystal lattice, where it occupies multiple positions with varying statistical probability. The crystal packing would also be influenced by weaker van der Waals forces between the alkyl groups of adjacent molecules.

Computational Chemistry Studies

Computational chemistry serves as a powerful tool for elucidating the intricate electronic and structural properties of molecules, offering insights that complement experimental data. For this compound, a range of advanced computational methods can be employed to predict its geometry, reactivity, and various physicochemical properties. These theoretical investigations provide a molecular-level understanding of its behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is particularly effective for predicting the molecular geometry and electronic properties of heterocyclic compounds like imidazole derivatives. researchgate.net DFT calculations can determine the most stable three-dimensional arrangement of atoms by optimizing the molecule's geometry to a minimum energy state.

For this compound, DFT calculations would predict the key bond lengths, bond angles, and dihedral angles. The electron-donating nature of the sec-butyl group influences the electron density distribution within the imidazole ring. aip.org The optimized geometry provides the foundation for further computational analyses, including vibrational frequencies and the prediction of spectroscopic signatures. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations Note: The following data are representative values based on DFT studies of structurally similar alkyl-substituted imidazoles and are intended for illustrative purposes.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | ~1.38 |

| C2-N3 | ~1.32 | |

| N3-C4 | ~1.39 | |

| C4-C5 | ~1.36 | |

| Bond Angle (°) | N1-C2-N3 | ~112.0 |

| C2-N3-C4 | ~107.5 | |

| N3-C4-C5 | ~109.0 | |

| C2-C(sec-Butyl) | ~122.0 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

Molecular Electrostatic Potential (MEP) is a valuable descriptor for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are rich or deficient in electrons. These regions are crucial for understanding intermolecular interactions and chemical reactivity, particularly sites susceptible to electrophilic and nucleophilic attack. orientjchem.orgresearchgate.net

In the MEP surface of this compound, distinct regions of varying potential are expected:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are indicative of nucleophilic sites. For imidazole derivatives, the most negative potential is typically localized around the sp2-hybridized nitrogen atom (N3), making it the primary site for electrophilic attack or coordination to metal ions. nih.govorientjchem.org

Positive Regions (Blue): These areas represent electron-deficient regions and are susceptible to nucleophilic attack. The highest positive potential is generally found around the hydrogen atom attached to the N1 nitrogen (the N-H group), highlighting its acidic character. nih.gov

The sec-butyl group, being a weak electron-donating group, would cause a slight increase in the negative potential on the imidazole ring compared to unsubstituted imidazole.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to act as an electron donor or acceptor.

HOMO: This orbital represents the outermost electrons and is associated with the molecule's nucleophilicity or electron-donating capability. youtube.com For this compound, the HOMO is expected to be primarily located on the electron-rich imidazole ring. researchgate.net

LUMO: This is the lowest energy orbital available to accept electrons, reflecting the molecule's electrophilicity or electron-accepting ability. youtube.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies on similar imidazole derivatives provide expected values for these FMO parameters.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: Data are illustrative and based on typical values for related imidazole compounds found in computational literature.

| Parameter | Predicted Energy Value (eV) |

|---|---|

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ 0.5 to 1.0 |

| Energy Gap (ΔE) | ~ 6.5 to 7.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, flexibility, and dynamic behavior of a molecule. researchgate.netfrontiersin.org

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the sec-butyl group to the C2 atom of the imidazole ring. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformers and the energy barriers between them. researchgate.net This analysis is crucial for understanding how the molecule's shape fluctuates in different environments, such as in solution, which can influence its interactions with other molecules. aip.orgmdpi.com The simulation can reveal the preferred spatial orientation of the bulky sec-butyl group relative to the planar imidazole ring.

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is foundational to various applications in optoelectronics and photonics. researchgate.net Computational chemistry, particularly DFT, is widely used to predict the NLO properties of organic molecules. nih.govnih.gov The key parameters calculated are the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). arxiv.org

Table 3: Predicted Non-Linear Optical Properties for this compound Note: Values are representative and based on DFT calculations for imidazole derivatives without strong donor-acceptor groups.

| Property | Symbol | Predicted Value (a.u.) |

|---|---|---|

| Dipole Moment | μ | ~2.5 - 4.0 D |

| Mean Polarizability | ⟨α⟩ | ~80 - 100 |

| Total First Hyperpolarizability | β_tot | Relatively small; specific value depends heavily on calculation level. |

Coordination Chemistry and Ligand Applications of 2 Sec Butyl 1h Imidazole

2-(sec-Butyl)-1H-imidazole as an N-Donor Ligand in Transition Metal Complexes

No studies were found that specifically investigate this compound as an N-donor ligand.

Synthesis and Characterization of Metal Complexes of this compound

There are no available research articles detailing the synthesis and characterization of metal complexes specifically derived from this compound.

Role of this compound in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The literature search did not reveal any instances of this compound being used as a linker or building block in the construction of MOFs or coordination polymers.

Catalytic Applications of this compound-Derived Metal Complexes in Organic Transformations

No information was found regarding the catalytic activity of any metal complexes derived from this compound.

Applications of 2 Sec Butyl 1h Imidazole As a Synthetic Building Block

Utilization in Multicomponent Reactions (MCRs) for Complex Molecule Synthesis

Multicomponent reactions (MCRs) are highly valued for their efficiency in generating molecular complexity from simple starting materials in a single synthetic operation. Imidazole-containing compounds have been employed in various MCRs to produce diverse molecular scaffolds. A thorough review of the available scientific literature, however, yielded no specific examples or detailed research findings on the use of 2-(sec-Butyl)-1H-imidazole in such reactions. The steric and electronic influence of the sec-butyl group on the outcomes of potential MCRs remains an open area for investigation.

Precursor for the Synthesis of Advanced Heterocyclic Architectures

The imidazole (B134444) ring often serves as a foundational element for the construction of more elaborate, fused heterocyclic systems. Various synthetic strategies have been developed to build upon the imidazole core, leading to the creation of novel polycyclic structures with diverse properties. Despite the potential for the sec-butyl group to influence the regioselectivity and stereoselectivity of such annulation reactions, no published studies were identified that specifically utilize this compound as a precursor for the synthesis of advanced heterocyclic architectures.

Integration into the Development of Novel Functional Molecules and Materials (Non-Biological Contexts)

The incorporation of imidazole moieties into polymers and other materials can impart desirable properties such as conductivity, catalytic activity, and specific binding capabilities. The nature of the substituents on the imidazole ring can significantly modulate these properties. The impact of a 2-(sec-butyl) substituent on the material properties of such functional molecules is currently undocumented in the scientific literature. Research into the synthesis and characterization of materials derived from this compound could potentially unveil novel applications in materials science, but as of now, this remains a speculative prospect.

Future Directions in Research on 2 Sec Butyl 1h Imidazole

Exploration of Unexplored Synthetic Pathways and Methodologies

The synthesis of 2-substituted imidazoles has traditionally been accomplished through established methods like the Radziszewski and Debus syntheses. mdpi.commdpi.com However, these often require harsh conditions and can result in modest yields, particularly with sterically hindered aldehydes like 2-methylbutanal, the precursor for the sec-butyl group. Future research should pivot towards more efficient, sustainable, and versatile synthetic methodologies.

One promising area is the advancement of multi-component reactions (MCRs) . One-pot MCRs that combine an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source are highly atom-economical and can streamline the synthesis of structurally diverse imidazoles. researchgate.netresearchgate.net The development of a robust MCR protocol specifically optimized for 2-methylbutanal would enable the efficient, high-yield production of 2-(sec-Butyl)-1H-imidazole.

Furthermore, the application of novel catalytic systems warrants investigation. While various catalysts have been employed for imidazole (B134444) synthesis, the use of metal-organic frameworks (MOFs) or magnetic nanoparticles as reusable, heterogeneous catalysts could offer significant advantages in terms of catalyst recovery and process sustainability. researchgate.net

Finally, flow chemistry presents a largely unexplored frontier for the synthesis of this compound. Continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, potentially improving yields and reducing reaction times for established synthetic routes.

| Synthetic Methodology | Potential Precursors | Key Research Focus | Anticipated Advantages |

| Multi-Component Reactions (MCRs) | 2-Methylbutanal, Glyoxal (B1671930), Ammonium (B1175870) Acetate (B1210297) | Optimization of catalysts (e.g., Lewis acids, ionic liquids) and reaction conditions to accommodate the steric bulk of the sec-butyl precursor. | High atom economy, operational simplicity, reduced waste. |

| Heterogeneous Catalysis | 2-Methylbutanal, Diaminoethane, Oxidant | Development of reusable catalysts (e.g., MOFs, supported metal nanoparticles) for the oxidative cyclization of imidazolines. | Catalyst reusability, simplified product purification, environmentally benign. |

| Flow Chemistry | Standard precursors for established syntheses (e.g., Radziszewski) | Adaptation of batch reactions to continuous flow systems to enhance heat and mass transfer, and to safely handle reactive intermediates. | Improved safety, higher throughput, better reproducibility and scalability. |

| Electrochemical Synthesis | 2-Mercaptoimidazoles | Exploration of bromide-mediated anodic desulfurization of a corresponding 2-mercapto-imidazole precursor. organic-chemistry.org | Avoidance of harsh chemical oxidants, mild reaction conditions. |

In-depth Mechanistic Investigations of its Chemical Transformations

The imidazole ring is amphoteric and can undergo both electrophilic and nucleophilic substitution. researchgate.netyoutube.com The electronic and steric influence of the 2-sec-butyl group on the reactivity of the imidazole core is not well understood. In-depth mechanistic studies are crucial for predicting and controlling the outcomes of its chemical transformations.

Future work should employ a combination of experimental kinetics and computational modeling (e.g., Density Functional Theory - DFT) to probe reaction mechanisms. Key areas of investigation include:

Electrophilic Substitution: Quantifying the directing effect of the sec-butyl group on reactions such as nitration, halogenation, and acylation at the C4 and C5 positions of the imidazole ring.

N-Alkylation and N-Arylation: Understanding the regioselectivity of reactions at the N1 versus N3 positions, which is complicated by tautomerism. researchgate.net The steric hindrance from the adjacent sec-butyl group likely plays a significant role that needs to be systematically studied.

Metalation: Investigating the lithiation or magnesiation of the C2 proton (if not already substituted) is a common strategy for functionalizing imidazoles. However, direct metalation at C2 is blocked in this compound. Research should therefore focus on directed ortho-metalation or halogen-metal exchange at the C4/C5 positions, and how the sec-butyl group influences the stability and reactivity of the resulting organometallic intermediates.

These studies would provide a fundamental understanding of the molecule's reactivity, enabling the rational design of synthetic routes to novel and complex derivatives.

Design and Synthesis of New Chemical Transformations Utilizing the sec-Butyl Moiety

The sec-butyl group is often viewed simply as a sterically bulky alkyl substituent. However, its own reactivity offers opportunities for novel chemical transformations.

A primary area for future exploration is the selective C-H functionalization of the sec-butyl moiety itself. Advances in transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts) have made it possible to selectively activate and functionalize otherwise inert C-H bonds. Research could target the methine (C-H) or methylene (B1212753) (C-H) bonds of the sec-butyl group for oxidation, amination, or arylation, transforming the simple alkyl group into a more complex functional handle.

Additionally, the inherent chirality of the sec-butyl group could be exploited. Synthesizing enantiopure (R)- or (S)-2-(sec-Butyl)-1H-imidazole would provide valuable chiral building blocks. These could be used as ligands for asymmetric catalysis, where the sterically defined environment around the coordinating imidazole nitrogen could induce high levels of stereoselectivity in metal-catalyzed reactions.

| Transformation Type | Target Site | Potential Reagents/Catalysts | Potential Outcome/Application |

| C-H Functionalization | Secondary/Tertiary C-H bonds on the sec-butyl group | Pd, Rh, or Ir catalysts; Photoredox catalysts | Introduction of new functional groups (e.g., -OH, -NH2, -Aryl) for further derivatization. |

| Asymmetric Synthesis | Imidazole core | Synthesis using chiral precursors or chiral catalysts | Access to enantiopure (R)- and (S)-isomers for use as chiral ligands or synthons. |

| Derivatization for Ligand Design | Imidazole nitrogen and C4/C5 positions | Phosphines, amines, or other coordinating groups | Creation of novel N-heterocyclic carbene (NHC) precursors or bidentate ligands for catalysis. |

Integration of this compound into Emerging Fields of Chemical Research

The unique combination of a polar, coordinating imidazole head and a nonpolar, sterically significant sec-butyl tail makes this molecule a promising candidate for several cutting-edge applications.

Medicinal Chemistry: The imidazole scaffold is a "privileged structure" found in numerous pharmaceuticals. nih.govchemijournal.com The lipophilicity imparted by the sec-butyl group could enhance membrane permeability and bioavailability of potential drug candidates. Future research should involve synthesizing libraries of derivatives for screening against various biological targets, including kinases, metalloproteinases, and microbial enzymes. mdpi.com

Materials Science: Imidazole derivatives are precursors to ionic liquids (ILs) and polymers . researchgate.net N-alkylation of this compound would yield imidazolium (B1220033) salts. The asymmetry and steric bulk of the sec-butyl group could disrupt crystal packing, leading to ILs with low melting points and unique physicochemical properties suitable for applications in catalysis, electrochemistry, or extractions. researchgate.net

Catalysis: The compound is an ideal precursor for N-Heterocyclic Carbenes (NHCs) . By quaternizing the nitrogen atoms and subsequent deprotonation, a 2-(sec-butyl)-substituted NHC can be generated. The steric bulk of the sec-butyl group would be expected to significantly influence the stability and catalytic activity of the resulting metal-NHC complexes, making them attractive targets for applications in cross-coupling reactions and polymerization.

Corrosion Inhibition: Imidazole derivatives are effective corrosion inhibitors for metals, adsorbing onto the metal surface via the nitrogen atoms. The sec-butyl group could enhance this property by increasing the surface area covered by each molecule and creating a more robust hydrophobic barrier against corrosive agents.

Q & A

Q. What are the recommended synthetic routes for 2-(sec-Butyl)-1H-imidazole, and how can reaction conditions be optimized?

A one-pot or multi-step synthesis can be employed, leveraging nucleophilic substitution or condensation reactions. For example, substituting sec-butyl groups onto the imidazole ring requires careful control of temperature (e.g., 60–80°C) and catalysts like p-toluenesulfonic acid. Solvent selection (e.g., ethanol or DMF) impacts yield, as polar aprotic solvents enhance reactivity . Optimization involves iterative testing of molar ratios (e.g., 1:1.2 for imidazole:alkylating agent) and monitoring via TLC or HPLC.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent placement and sec-butyl configuration (e.g., δ 1.2–1.5 ppm for methyl groups in sec-butyl) .

- HRMS : For molecular formula validation (e.g., [M+H]⁺ at m/z 153.12).

- IR Spectroscopy : To identify N-H stretches (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) .

- XRD or SC-XRD : Resolves crystallographic ambiguities in solid-state structures .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies:

- Thermal Stability : Heat samples (40–100°C) for 24–72 hours and analyze degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–12) and monitor hydrolytic decomposition using UV-Vis spectroscopy. Use Arrhenius plots to extrapolate shelf-life .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Employ B3LYP/6-31G* to calculate:

- HOMO-LUMO gaps : Correlate with electrophilicity (e.g., lower gaps suggest higher reactivity in nucleophilic environments) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites on the imidazole ring.

- Thermodynamic stability : Compare optimized geometries with experimental XRD data to validate computational models .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

- Standardize assays : Use consistent cell lines (e.g., E. coli ATCC 25922) and MIC protocols.

- Control for stereochemistry : Verify sec-butyl configuration (R/S) via chiral HPLC, as stereoisomers may exhibit divergent activities .

- Meta-analysis : Cross-reference datasets from PubMed, Scopus, and patent filings to identify methodological outliers .

Q. How do steric and electronic effects of the sec-butyl group influence regioselectivity in cross-coupling reactions?

- Steric effects : Bulkier sec-butyl groups hinder electrophilic substitution at the C4/C5 positions, favoring C2 functionalization.

- Electronic effects : Electron-donating alkyl groups increase electron density at N1, enhancing coordination with transition metal catalysts (e.g., Pd in Suzuki couplings). Use Hammett constants (σ) to quantify substituent effects .

Q. What advanced NMR techniques (e.g., NOESY, COSY) clarify conformational dynamics in solution?

- NOESY : Detects through-space interactions between sec-butyl protons and imidazole ring protons, confirming preferred conformers.

- ¹³C DEPT-135 : Differentiates CH₃/CH₂ groups in the sec-butyl chain.

- Variable-temperature NMR : Reveals rotational barriers around the N-sec-butyl bond .

Q. How can researchers design mechanistic studies to probe catalytic behavior in imidazole-mediated reactions?

- Isotopic labeling : Use D₂O or ¹⁵N-labeled reagents to track proton transfer steps.

- Kinetic isotope effects (KIE) : Compare rates of H/D-substituted compounds to identify rate-determining steps.

- In situ IR/Raman : Monitor intermediate formation during reactions .

Methodological Considerations

Q. What computational tools are recommended for simulating reaction pathways involving this compound?

Q. How should researchers validate synthetic yields when scaling up from milligram to gram quantities?

- DoE (Design of Experiments) : Use factorial designs to optimize parameters (e.g., stirring rate, cooling time).

- Continuous-flow reactors : Minimize side reactions during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.